3-isobutyl-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
3-isobutyl-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is an organic compound that belongs to the purine family
Properties
IUPAC Name |
4,6,7,8-tetramethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2/c1-8(2)7-19-13(21)11-12(18(6)15(19)22)16-14-17(5)9(3)10(4)20(11)14/h8H,7H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTJTHCQNSYNLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C)N(C(=O)N(C3=O)CC(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes to prepare 3-isobutyl-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves the reaction of specific imidazole and purine derivatives under controlled conditions. The process typically involves several steps including cyclization, alkylation, and oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound might involve high-throughput synthesis techniques to maximize yield and purity. These methods may include automated reaction setups and stringent purification processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : It can undergo oxidation reactions under controlled conditions to yield various oxidized derivatives.
Reduction: : Reduction reactions may also be performed to explore different reduced forms of the compound.
Substitution: : Common in organic chemistry, it can partake in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminium hydride.
Solvents: : Dimethyl sulfoxide (DMSO), acetonitrile.
Major Products
The products of these reactions can vary widely depending on the reagents and conditions. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction might lead to dehydrogenated forms.
Scientific Research Applications
3-isobutyl-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is utilized in various areas:
Chemistry: : As a building block for more complex molecules.
Biology: : Potential use in studying enzyme interactions and metabolic pathways.
Medicine: : Investigated for potential therapeutic properties.
Industry: : Used in material science for creating advanced functional materials.
Mechanism of Action
The exact mechanism of action for this compound in biological systems may involve binding to specific molecular targets, such as enzymes or receptors. The interaction could modulate biological pathways, leading to observable physiological effects.
Comparison with Similar Compounds
Similar Compounds
1,3-dimethylxanthine
1,3,7-trimethylxanthine
1,6,7-trimethylxanthine
Uniqueness
What sets 3-isobutyl-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione apart is its unique isobutyl group and the specific arrangement of methyl groups on the imidazo[2,1-f]purine framework. These structural features can significantly affect its chemical reactivity and biological activity, offering unique advantages in research and application.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
